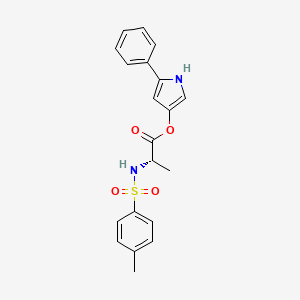

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

Descripción general

Descripción

Synthesis Analysis

- The synthesis of related compounds to 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, such as 5-hydroxy-1-aminopyrroline-3-carboxylic acid derivatives from 1,2-diaza-1,3-butadienes and aldehydes, has been demonstrated. This process involves domino reactions that execute multistep transformations without intermediate workup procedures (Attanasi et al., 2002).

Molecular Structure Analysis

- The molecular structure of compounds related to 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, such as N-(1-carboxyethyl)-6-(hydroxymethyl)pyridinium-3-ol, has been characterized. These studies involved X-ray diffraction to determine molecular organization and intermolecular interactions (Villard et al., 2003).

Chemical Reactions and Properties

- Studies on related pyrrole compounds have shown a variety of chemical reactions. For instance, the oxidation of N-hydroxypyrrole and 3-phenyl-N-hydroxypyrrole yielded transient pyrrolyl-1-oxyl radicals, as observed by EPR spectroscopy. This indicates a reactive nature in oxidative conditions (Kakouris et al., 1992).

Physical Properties Analysis

- Physical properties such as solubility and photostability of related compounds like π-conjugated polymers containing pyrrolo[3,4-c]pyrrole (DPP) units have been explored. These properties are crucial for electronic applications, indicating potential utility in material science (Beyerlein & Tieke, 2000).

Chemical Properties Analysis

- The chemical properties of related pyrrole compounds have been investigated, such as the influence of steric hindrance and electronic nature of substituents on supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. These studies reveal insights into the interactions and stability of pyrrole compounds under various conditions (Figueira et al., 2015).

Aplicaciones Científicas De Investigación

Diagnostic Applications : The tosylalanine ester of 3-hydroxy-5-phenylpyrrole (HOPPy), closely related to your compound, is used diagnostically to test urine for the presence of human leukocyte elastase (HLE) as an indicator of urinary tract infections. Kinetic constants for the HLE-catalyzed hydrolysis of this substrate have been determined, and research has been conducted on diazo coupling reactions involving HOPPy, which is pivotal for the diagnostic application (Jackson et al., 1995).

Pharmaceutical Building Blocks : Compounds like 3-arylpiperidines, synthesized through palladium-catalyzed migrative Negishi coupling involving phenylpyrrole-based phosphine ligands, are important in pharmaceutical research. This process is used to access 3-aryl-N-Boc-piperidines, which are crucial for drug development (Millet & Baudoin, 2015).

Anticancer Research : Derivatives of 1,2-dimethyl-3,4-bis(hydroxymethyl)-5-phenylpyrrole bis(N-methylcarbamate) have been synthesized and tested for antileukemic activity against lymphocytic leukemia, showing significant activity in assays (Anderson & Halat, 1979).

Synthesis of Rigid Dipeptide Mimics : Research into the synthesis of enantiopure pyrrolizidinone amino acids, which are rigid dipeptide mimics, has been carried out. These compounds, including derivatives of phenylpyrrole, are potential tools for exploring peptide conformation-activity relationships (Rao, Pinyol, & Lubell, 2007).

Sodium Channel Blocking for Anticonvulsant Activity : A study on the synthesis of new 3-aminopyrroles and their testing for anticonvulsant activity showed that several derivatives exhibit considerable activity with minimal neurotoxicity. These compounds, including those with phenylpyrrole structures, block sodium channels in a frequency-dependent manner, indicating potential as anticonvulsants (Unverferth et al., 1998).

Propiedades

IUPAC Name |

(5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-14-8-10-18(11-9-14)27(24,25)22-15(2)20(23)26-17-12-19(21-13-17)16-6-4-3-5-7-16/h3-13,15,21-22H,1-2H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZALJYJCTCKOHO-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium iodide](/img/structure/B1141643.png)

![4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid](/img/structure/B1141656.png)

![1-Oxa-7-azaspiro[4.5]decan-2-one](/img/structure/B1141662.png)